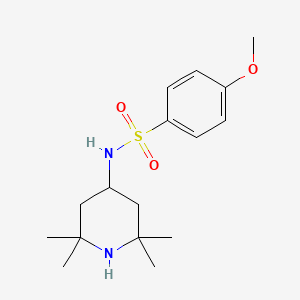
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group, a tetramethylpiperidinyl moiety, and a benzenesulfonamide group, which contribute to its distinct chemical behavior.
作用機序
Target of Action
The primary target of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is alcohols (primary/secondary) . The compound acts as a catalyst in the oxidation reaction of these alcohols .
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . It is an aminoxyl free radical, commonly employed for the oxidation reaction of alcohols . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The compound affects the oxidation pathways of alcohols . It catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This results in changes in the downstream effects of these biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in all organic solvents but insoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones . This transformation can have various effects depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable and resistant to light and heat due to the steric hindrance of its four methyl groups . Furthermore, its solubility characteristics can influence its interaction with the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetramethylpiperidinyl Intermediate: The tetramethylpiperidinyl moiety is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the methoxy-tetramethylpiperidine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), sodium bromide (NaBr), and a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methoxy donors, benzenesulfonyl chloride, and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions, particularly for the oxidation of alcohols to aldehydes or ketones.
Biology: Employed as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Industry: Utilized as a stabilizer in polymers and plastics to enhance their thermal and oxidative stability.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of functionalized polymers.
N-butyl-2,2,6,6-tetramethyl-4-piperidineamine: Employed in the synthesis of various organic compounds.
Uniqueness
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst, stabilizer, and spin label makes it a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHUPFWWQDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
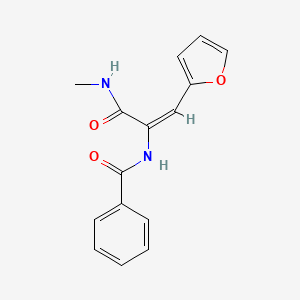
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)
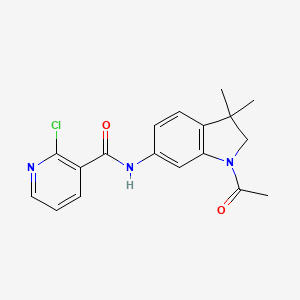
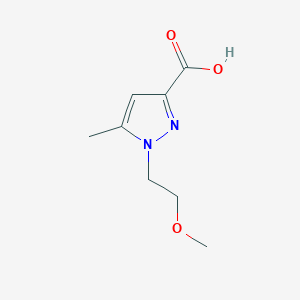
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
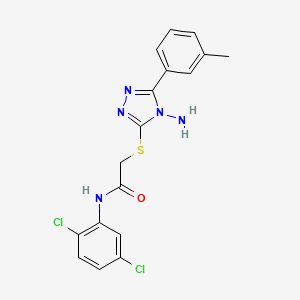
![3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2785183.png)
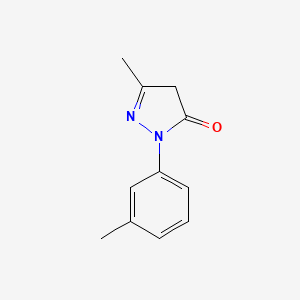
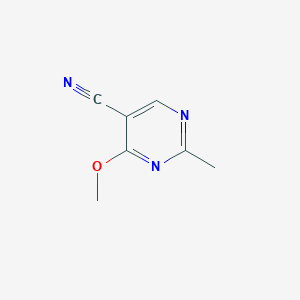
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
